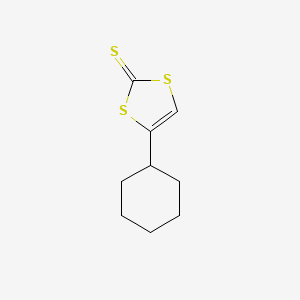
1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BM212 or R207910, and its chemical formula is C20H22N2O3.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea is not fully understood. However, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This results in the disruption of the cell wall and ultimately leads to the death of the bacterium.
Biochemical and Physiological Effects:
Studies have shown that 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea exhibits low toxicity towards mammalian cells. It has also been shown to have good bioavailability and can be easily absorbed into the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea in lab experiments is its potent activity against Mycobacterium tuberculosis. This makes it a promising candidate for the development of new anti-tuberculosis drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea. One of the areas of interest is the development of new formulations that can improve the solubility and bioavailability of this compound. Another area of research is the investigation of its potential use in combination therapy with other anti-tuberculosis drugs. Additionally, there is a need for further studies to understand the mechanism of action of this compound and to identify any potential side effects.
Synthesis Methods
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea has been reported in various research studies. One of the commonly used methods involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methylphenyl isocyanate in the presence of a suitable catalyst. The resulting intermediate product is then treated with methylamine to yield the final product.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea has been extensively studied for its potential use as an anti-tuberculosis agent. In vitro studies have shown that this compound exhibits potent activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It has also shown activity against drug-resistant strains of tuberculosis.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-3-6-14(7-4-12)18-17(20)19(2)10-13-5-8-15-16(9-13)22-11-21-15/h3-9H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEGLGGGMPRTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetyl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B7461596.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)

![5,9-Dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraen-4-yl(pyrrolidin-1-yl)methanone](/img/structure/B7461644.png)


![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)



